

Application Notes and Protocols for MTHFD2 Inhibition in Mice

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Compound of Interest		
Compound Name:	Mthfd2-IN-1	
Cat. No.:	B12388044	Get Quote

Topic: Mthfd2-IN-1 Dosage and Administration in Mice

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for studying the effects of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) inhibitors in mouse models. As a specific inhibitor designated "Mthfd2-IN-1" is not prominently described in the scientific literature, this document leverages data from studies on potent and well-characterized MTHFD2 inhibitors, such as DS18561882 and TH9619, to provide representative protocols and guidance.

Introduction

MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, playing a vital role in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2][3] Its expression is notably high in embryonic tissues and various cancers, while being low in most healthy adult tissues, making it an attractive target for anticancer therapies.[1][2][3] The following sections detail the administration of MTHFD2 inhibitors in mice, including dosage, formulation, and experimental workflows, to aid researchers in designing and executing in vivo studies.

Quantitative Data Summary



The following table summarizes key quantitative data for two representative MTHFD2 inhibitors, DS18561882 and TH9619, from in vivo mouse studies.

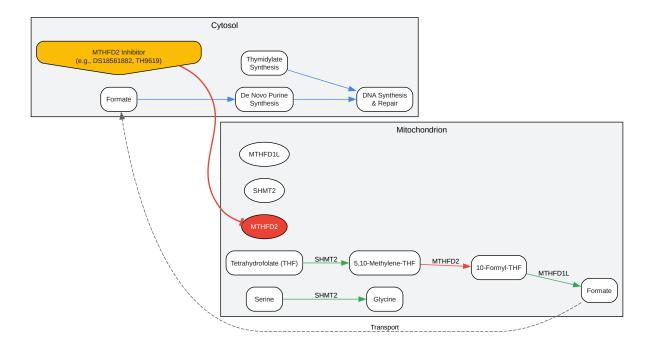
Inhibitor	Mouse Model	Dosage and Administrat ion	Vehicle	Key Findings	Reference
DS18561882	Breast Cancer Xenograft	30, 100, or 300 mg/kg, oral gavage, twice daily	0.5% (w/v) methyl cellulose 400 solution	Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%). [4][5]	[4][5]
DS18561882	OVA-induced allergic airway inflammation	300 mg/kg, oral gavage, daily for 9 days	1% hydroxyethylc ellulose, 0.25% Tween 80, 0.05% antifoam	Reduced disease severity in an inflammatory disease model.	[6]
TH9619	Acute Myeloid Leukemia (AML) Xenograft (HL-60 cells)	30 mg/kg, subcutaneou s injection, twice daily for 50 days	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Significantly prolonged mouse survival.[7]	[7]

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines and thymidylate. Inhibition of MTHFD2 disrupts this pathway,



leading to a depletion of nucleotides required for DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][8]



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Figure 1: MTHFD2 Signaling Pathway in One-Carbon Metabolism.

Experimental Protocols







The following are detailed, generalized protocols for the in vivo administration of MTHFD2 inhibitors in mice, based on published studies. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Oral Gavage Administration of DS18561882

This protocol is adapted from studies using DS18561882 in xenograft and inflammation mouse models.[4][5][6]

1. Materials:

- DS18561882
- Vehicle: 0.5% (w/v) methyl cellulose 400 solution or 1% hydroxyethylcellulose, 0.25% Tween 80, 0.05% antifoam
- Sterile water for injection
- Homogenizer or sonicator
- Animal feeding needles (gavage needles)
- Syringes (1 mL)
- Appropriate mouse strain for the model (e.g., immunodeficient mice for xenografts)
- 2. Preparation of Dosing Solution: a. Calculate the required amount of DS18561882 based on the desired dose (e.g., 300 mg/kg) and the number and weight of the mice. b. Prepare the vehicle solution. For a 0.5% methyl cellulose solution, gradually add 0.5 g of methyl cellulose to 100 mL of heated (60-70°C) sterile water while stirring. Allow the solution to cool to room temperature and then chill to 4°C to ensure complete dissolution. c. Suspend the calculated amount of DS18561882 in the vehicle. Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily.
- 3. Administration Procedure: a. Weigh each mouse to determine the exact volume of the dosing solution to administer. A typical dosing volume is 10 mL/kg. b. Gently restrain the mouse. c. Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea. d. Slowly administer the calculated volume of the DS18561882 suspension. e. Monitor the mouse for any signs of distress after administration. f. Repeat the administration as per the experimental design (e.g., twice daily).

Protocol 2: Subcutaneous Administration of TH9619



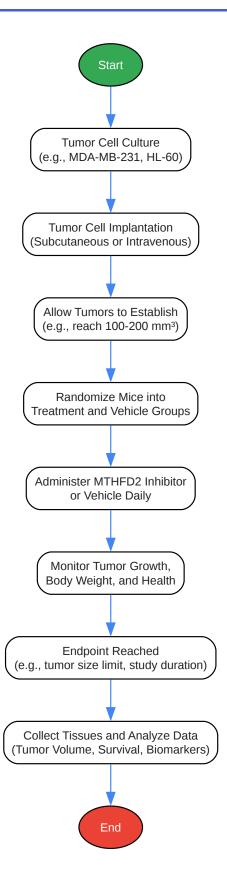
This protocol is based on studies using TH9619 in an AML xenograft model.[7]

- 1. Materials:
- TH9619
- Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Sterile saline
- Sterile DMSO
- Sterile PEG300
- Sterile Tween-80
- Insulin syringes with a 27-gauge or smaller needle
- Appropriate mouse strain for the model (e.g., NOG mice)
- 2. Preparation of Dosing Solution: a. Calculate the required amount of TH9619 for the desired dose (e.g., 30 mg/kg). b. Prepare the vehicle by mixing the components in the specified ratios (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) under sterile conditions. c. Dissolve the TH9619 in the vehicle. Gentle warming and vortexing may be required to achieve complete dissolution. Prepare the solution fresh before each use.
- 3. Administration Procedure: a. Weigh each mouse to calculate the precise injection volume. b. Gently restrain the mouse and lift the skin on the flank or back to create a tent. c. Insert the needle into the subcutaneous space. d. Slowly inject the calculated volume of the TH9619 solution. e. Withdraw the needle and gently massage the injection site to aid dispersal. f. Monitor the mice for any local reactions or signs of toxicity. g. Repeat the administration as required by the study protocol (e.g., twice daily).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating an MTHFD2 inhibitor in a mouse xenograft model.





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